2-[4-Ethyl-4-(4-ethylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Ethyl-4-(4-ethylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid is a synthetic organic compound with the molecular formula C15H18N2O4 and a molecular weight of 290.31 g/mol . This compound is characterized by its imidazolidinone core, which is substituted with ethyl and phenyl groups, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Ethyl-4-(4-ethylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid typically involves the reaction of ethyl-substituted phenyl compounds with imidazolidinone derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[4-Ethyl-4-(4-ethylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[4-Ethyl-4-(4-ethylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-Ethyl-4-(4-ethylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Ethylphenyl Acetate: A related compound with a similar ethylphenyl group but different functional groups.
4-Ethyl-2,5-dioxoimidazolidin-1-yl Acetic Acid: Another compound with a similar imidazolidinone core but different substituents.
Uniqueness
2-[4-Ethyl-4-(4-ethylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid is unique due to its specific combination of ethyl and phenyl groups attached to the imidazolidinone core, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[4-ethyl-4-(4-ethylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-10-5-7-11(8-6-10)15(4-2)13(20)17(9-12(18)19)14(21)16-15/h5-8H,3-4,9H2,1-2H3,(H,16,21)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAAYNMWFVQSLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.